molecular formula C18H21N3O4S B2584112 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034248-90-1

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2584112
CAS RN: 2034248-90-1
M. Wt: 375.44
InChI Key: SSJFYQQITHCJGA-SHTZXODSSA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide derivative that has been studied for its ability to modulate certain biological pathways, making it a promising candidate for drug development. In

Scientific Research Applications

Antibacterial Applications

Sulfonamides are known for their antibacterial properties. They act by inhibiting the bacterial synthesis of folic acid, an essential vitamin for DNA synthesis. For instance, some novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity, indicating high activities in certain compounds Azab et al., 2013.

Antimicrobial and Antifungal Applications

The sulfonamide moiety, when incorporated into various molecular frameworks, has been shown to possess antimicrobial and antifungal activities. Research on novel sulfonamide derivatives, including those with pyrimidine structures, has demonstrated their potential in combating microbial and fungal infections Krátký et al., 2012.

Anticancer Applications

Sulfonamide derivatives have also been explored for their anticancer properties. The design and synthesis of sulfonamide-based compounds targeting specific cellular pathways or enzymes can lead to potent anticancer agents. Studies have shown the potential of sulfonamide derivatives in inhibiting tumor growth and acting as radiosensitizers to enhance the effectiveness of radiotherapy Ghorab et al., 2015.

Enzyme Inhibition

Sulfonamides serve as key inhibitors for various enzymes, including carbonic anhydrases and dihydropteroate synthase. These enzymes are critical in physiological processes and disease pathogenesis, making sulfonamides important tools in drug discovery and development Casey et al., 2004.

Drug Design and Development

The structural diversity and functional versatility of sulfonamide-containing compounds make them valuable scaffolds in medicinal chemistry. They have been used to design hybrid compounds with multiple biological activities, addressing the multifactorial nature of diseases like cancer, microbial infections, and metabolic disorders Massah et al., 2022.

properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-26(23,16-6-7-17-13(12-16)8-11-24-17)21-14-2-4-15(5-3-14)25-18-19-9-1-10-20-18/h1,6-7,9-10,12,14-15,21H,2-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJFYQQITHCJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide

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